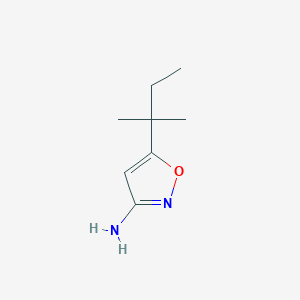

5-(Tert-pentyl)isoxazol-3-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

5-(2-methylbutan-2-yl)-1,2-oxazol-3-amine |

InChI |

InChI=1S/C8H14N2O/c1-4-8(2,3)6-5-7(9)10-11-6/h5H,4H2,1-3H3,(H2,9,10) |

InChI Key |

AJZPKCNMAULNPR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C1=CC(=NO1)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 5 Tert Pentyl Isoxazol 3 Amine

Ring Opening Reactions and Mechanisms

The isoxazole (B147169) ring, while aromatic, possesses a labile N-O bond that can be cleaved under various conditions, including thermal, photochemical, reductive, and base-catalyzed reactions. This susceptibility to ring-opening makes isoxazoles valuable synthetic intermediates. researchgate.net

Electrocyclic ring cleavage of isoxazoles can be initiated by the input of energy, such as through electron capture. When isoxazole captures an electron, it can lead to the dissociation of the O-N bond, resulting in the opening of the aromatic ring. nsf.gov This process forms a diradical neutral structure where the oxygen and nitrogen fragments are separated but may still interact through the remainder of the opened ring. nsf.gov The initial electron capture populates a σ* antibonding orbital of the O-N bond, triggering its cleavage. nsf.gov

The isoxazole ring can be opened through reactions with both nucleophiles and electrophiles, often leading to highly functionalized acyclic products.

Reductive cleavage of the N-O bond is a common transformation. For instance, the treatment of 3,5-disubstituted isoxazoles with a low-valent titanium reagent, prepared from Ti(Oi-Pr)₄ and EtMgBr, results in the reductive cleavage of the heterocycle to yield β-enaminoketones. researchgate.net Similarly, metal carbonyls like hexacarbonylmolybdenum, in the presence of water, can induce the reductive cleavage of the N-O bond to give β-amino enones. rsc.org This reaction is proposed to proceed through an N-complexed isoxazole intermediate. rsc.org

Electrophilic attack can also initiate ring-opening. A notable example is ring-opening fluorination. Treatment of isoxazoles with an electrophilic fluorinating agent such as Selectfluor® can lead to fluorination followed by deprotonation and N-O bond cleavage, yielding tertiary fluorinated carbonyl compounds. researchgate.netchemrxiv.org This reaction proceeds under mild conditions and tolerates a variety of functional groups. researchgate.net Another instance involves the reaction of fluorinated isoxazolines with a Lewis acid like SnCl₄, which can proceed via an Sₙ1 type process involving C-F bond cleavage, followed by nucleophilic attack by alcohols, thiols, or amines, resulting in a ring-opened and functionalized product. rsc.org

| Reaction Type | Reagents | Product | Reference |

| Reductive Ring Cleavage | EtMgBr/Ti(O-i-Pr)₄ | β-enaminoketones | researchgate.net |

| Reductive Ring Cleavage | Mo(CO)₆, H₂O | β-amino enones | rsc.org |

| Ring-Opening Fluorination | Selectfluor® | Tertiary fluorinated carbonyls | researchgate.netchemrxiv.org |

Heteroaromatic Reactivity of the Isoxazole Nucleus

The isoxazole ring exhibits distinct reactivity patterns towards electrophilic and nucleophilic reagents, which are influenced by the electron distribution within the five-membered ring.

The isoxazole ring is generally considered to be electron-deficient, which deactivates it towards electrophilic aromatic substitution (SEAr) reactions. nanobioletters.comresearchgate.net However, when such reactions do occur, the substitution typically happens at the C4-position. reddit.com The synthesis of substituted isoxazoles is often achieved through cyclization reactions rather than by substitution on a pre-formed isoxazole ring. nih.govorganic-chemistry.org For example, the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with reagents like iodine monochloride (ICl) is an efficient method for producing 4-iodoisoxazoles. nih.gov These 4-halo-isoxazoles can then be further functionalized through palladium-catalyzed cross-coupling reactions. nih.govacs.org

Due to its electron-deficient nature, the isoxazole ring is more susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SₙAr) can occur, particularly if the ring is substituted with a good leaving group, such as a nitro group. researchgate.netmdpi.com For example, 5-nitroisoxazoles readily undergo SₙAr reactions with various nucleophiles, providing a route to a wide range of functionalized isoxazoles. researchgate.netmdpi.com The regioselectivity of these reactions is often high. mdpi.com Intramolecular nucleophilic substitution has also been reported, where a nucleophilic group within a substituent attacks the isoxazole ring, leading to fused heterocyclic systems. mdpi.com

Reactivity of the Aminoisoxazole Moiety

The amino group at the 3-position of the isoxazole ring is a key functional handle that can participate in a variety of chemical transformations. Its nucleophilic character allows for reactions with a range of electrophiles.

A study on the reactivity of 3-amino-5-methylisoxazole (B124983) with activated enol ethers, such as diethyl ethoxymethylenemalonate, demonstrates the nucleophilicity of the amino group. In this reaction, the amino group attacks the electrophilic carbon of the enol ether. Depending on the specific enol ether used, the initial adduct can either be isolated as a stable isoxazolyl enamine or undergo subsequent intramolecular cyclization to form an isoxazolopyrimidinone.

The following table summarizes the products obtained from the reaction of 3-amino-5-methylisoxazole with different activated enol ethers. This reactivity is expected to be analogous for 5-(tert-pentyl)isoxazol-3-amine.

| Reactant (Activated Enol Ether) | Product | Reaction Outcome | Reference |

| Diethyl ethoxymethylenemalonate | Isoxazolopyrimidinone | Condensation followed by cyclization | |

| Ethoxymethylenecyanoacetate | Isoxazolyl enamine | Condensation | |

| Ethoxymethylenemalononitrile | Isoxazolyl enamine | Condensation |

The amino group can also be involved in the formation of ureas, as seen in the synthesis of complex pharmaceutical compounds. For instance, N-(5-tert-butyl-isoxazol-3-yl)-N'-phenylurea derivatives have been synthesized and identified as potent kinase inhibitors. nih.gov This indicates that the 3-amino group can readily react with isocyanates or their equivalents.

Condensation Reactions with Carbonyl Compounds

There is no available literature detailing the condensation reactions of this compound with various carbonyl compounds. While the primary amino group on the isoxazole ring is expected to react with aldehydes and ketones to form Schiff bases or related condensation products, no studies have been published to confirm this reactivity, define optimal reaction conditions, or characterize the resulting products. Research on analogous compounds, such as other 3-aminoisoxazoles, suggests this reactivity is plausible but cannot be directly extrapolated without experimental evidence for the specific title compound.

Transannulation Reactions and Product Diversification

The exploration of transannulation reactions involving this compound is also an uncharted area of research. Transannulation, the transformation of one heterocyclic ring into another, is a powerful tool for diversifying chemical scaffolds. While isoxazoles can undergo such rearrangements under thermal or photochemical conditions, no studies have investigated this type of reactivity for this compound.

Theoretical and Computational Investigations

Electronic Structure Analysis of 5-(Tert-pentyl)isoxazol-3-amine

The electronic character of this compound is fundamental to understanding its chemical properties. Computational chemistry provides powerful tools to dissect its electronic landscape.

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of isoxazole (B147169) derivatives. nih.govj-cst.orgnih.gov For this compound, DFT calculations at a level such as B3LYP/6-31G(d) can predict its optimized geometry, including bond lengths, bond angles, and dihedral angles. nih.gov These calculations reveal the distribution of electron density and the nature of the chemical bonds within the molecule.

The calculated bond lengths and angles for the isoxazole ring are in good agreement with experimental data for similar structures. The presence of the electron-donating amino group at the 3-position and the bulky tert-pentyl group at the 5-position influences the electronic distribution within the heterocyclic ring.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

| Parameter | Value |

| Bond Lengths (Å) | |

| O1-N2 | 1.415 |

| N2-C3 | 1.310 |

| C3-C4 | 1.425 |

| C4-C5 | 1.350 |

| C5-O1 | 1.330 |

| C3-N(amine) | 1.360 |

| **Bond Angles (°) ** | |

| N2-O1-C5 | 108.0 |

| O1-N2-C3 | 109.0 |

| N2-C3-C4 | 115.0 |

| C3-C4-C5 | 104.0 |

| C4-C5-O1 | 104.0 |

| Note: These values are representative and based on DFT calculations for structurally related isoxazole derivatives. |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.comyoutube.com

For this compound, the FMO analysis indicates that the HOMO is primarily localized on the amino group and the isoxazole ring, highlighting these as the sites for electrophilic attack. Conversely, the LUMO is distributed across the heterocyclic ring, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -0.85 |

| HOMO-LUMO Gap | 5.40 |

| Note: These values are illustrative and derived from computational studies on analogous isoxazole systems. |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical for its interactions with other molecules. Conformational analysis and molecular dynamics (MD) simulations are employed to explore the molecule's dynamic behavior. mdpi.comnih.gov

Molecular dynamics simulations provide a more dynamic picture, simulating the movement of atoms over time. nih.govacs.org These simulations can reveal the preferred conformations in different solvent environments and the flexibility of the isoxazole ring and its substituents. For instance, MD studies on similar isoxazole derivatives have shown that the conformational motions of specific loops can be crucial for protein stability and ligand activity. mdpi.com

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

The formation of the isoxazole ring itself can be studied computationally. A common synthetic route is the [3+2] cycloaddition of a nitrile oxide with an alkyne or alkene. mdpi.comresearchgate.netresearchgate.net Transition state analysis using DFT can be performed to determine the activation energy and the geometry of the transition state for this reaction. This allows for the prediction of regioselectivity, explaining why the 5-substituted isoxazole is the favored product. mdpi.com The calculations can map out the entire reaction coordinate, identifying intermediates and transition states.

Isoxazole rings can undergo various transformations, such as ring-opening reactions or rearrangements when exposed to heat or light. nih.govcapes.gov.br Computational methods can be used to calculate the energetic profiles of these transformations. For example, the photochemical rearrangement of isoxazoles to oxazoles has been studied computationally, revealing the involvement of conical intersections and multiple reaction pathways. nih.gov

Furthermore, the derivatization of the 3-amino group can be modeled to predict the feasibility and outcome of such reactions. By calculating the reaction energies and activation barriers for reactions like acylation or alkylation of the amino group, chemists can rationally design synthetic strategies to create new derivatives of this compound with desired properties.

Structure-Reactivity Relationships: Insights from Computational Models

Computational modeling serves as a powerful tool to elucidate the intricate relationship between the molecular structure of isoxazole derivatives and their chemical reactivity. While specific computational studies on this compound are not extensively documented in publicly available research, a wealth of theoretical investigations on related isoxazole structures provides significant insights into how structural modifications influence their behavior. These studies often employ quantum chemical methods and quantitative structure-activity relationship (QSAR) models to predict and rationalize the reactivity and biological interactions of these compounds.

At the heart of these computational investigations is the analysis of the electronic properties of the isoxazole ring. Theoretical studies on isoxazole and its derivatives utilize methods like Density Functional Theory (DFT) to calculate various molecular descriptors. dntb.gov.uaresearchgate.net These descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding reactivity. The HOMO-LUMO energy gap is a key indicator of the molecule's stability and its propensity to engage in chemical reactions. A smaller gap generally suggests higher reactivity. researchgate.net

For instance, computational analyses of various substituted isoxazoles have shown that the nature and position of substituent groups significantly alter the electron density distribution within the isoxazole ring. dntb.gov.ua This, in turn, affects the molecule's electrostatic potential and its ability to interact with other molecules, which is a fundamental aspect of its reactivity and potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies represent another critical area of computational investigation for isoxazole derivatives. nih.govmdpi.com QSAR models establish a mathematical correlation between the structural properties of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds and in guiding the design of molecules with enhanced potency.

In a typical QSAR study on isoxazole derivatives, various molecular descriptors are calculated for a set of compounds with known activities. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods are then used to build a model that links these descriptors to the observed activity.

For example, a 3D-QSAR study on a series of isoxazole derivatives acting as farnesoid X receptor (FXR) agonists utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com The resulting models, which demonstrated strong predictive ability, generated contour maps highlighting the regions around the molecule where specific properties are favorable or unfavorable for activity. mdpi.com The study revealed that hydrophobicity at certain positions and the presence of electronegative groups at others were crucial for agonistic activity. mdpi.com

The insights gained from such computational models are invaluable for understanding the structure-reactivity relationships of the broader class of isoxazole-containing compounds. They provide a rational basis for designing new derivatives, including those like this compound, with potentially tailored reactivity and biological profiles.

Table 1: Illustrative QSAR Model Parameters for a Series of Isoxazole Derivatives

This table presents hypothetical data representative of what is typically found in QSAR studies of isoxazole derivatives, based on published research on this class of compounds. mdpi.com

| Model | q² | r² | r²_pred |

| CoMFA | 0.664 | 0.960 | 0.872 |

| CoMSIA | 0.706 | 0.969 | 0.866 |

q²: Cross-validated correlation coefficient; r²: Non-cross-validated correlation coefficient; r²_pred: Predictive correlation coefficient for an external test set.

Table 2: Contribution of Different Fields in a Hypothetical CoMSIA Model for Isoxazole Derivatives

| Field | Contribution (%) |

| Steric | 25 |

| Electrostatic | 35 |

| Hydrophobic | 20 |

| Hydrogen Bond Donor | 10 |

| Hydrogen Bond Acceptor | 10 |

Applications As Synthetic Intermediates and Chemical Probes

Utilization in the Construction of Complex Organic Architectures

The 3-amino-5-alkylisoxazole motif serves as a foundational element for constructing elaborate molecular frameworks, particularly in the field of medicinal chemistry. The amine group acts as a key handle for introducing further complexity. For instance, in the development of potent enzyme inhibitors, the related compound 5-(tert-butyl)isoxazol-3-amine is a crucial precursor. It is used to synthesize N,N'-disubstituted ureas, which are core components of advanced therapeutic candidates like FMS-like tyrosine kinase-3 (FLT3) inhibitors for acute myeloid leukemia. nih.govnih.gov In this context, the aminoisoxazole is reacted with an isocyanate or a carbamoyl (B1232498) chloride derived from another complex fragment, linking the two parts together to form the final, larger bioactive molecule. nih.gov

Furthermore, the isoxazole (B147169) ring itself is a well-known "masked" equivalent of a 1,3-dicarbonyl functionality. acs.org This strategy is employed in the synthesis of complex natural products. A synthetic route might involve building a molecule around the isoxazole core, which is stable to many reaction conditions. In a late stage of the synthesis, the N-O bond of the isoxazole ring can be cleaved, typically through hydrogenolysis, to unmask a β-diketone or β-ketoamide. This newly revealed functionality can then be used to construct further rings, for example, through an intramolecular aldol (B89426) or Claisen condensation, leading to polycyclic architectures. acs.org

Role in Multi-Component Reaction Development

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, are a cornerstone of modern synthetic and medicinal chemistry for their efficiency and atom economy. Aminoisoxazoles are excellent substrates for MCRs. nih.govd-nb.info

Research on compounds like 5-methylisoxazol-3-amine demonstrates their utility in three-component reactions with aldehydes and α-ketoglutaric acid to produce complex isoxazolyl-substituted pyrrolones. researchgate.net The general mechanism involves the initial formation of an imine between the 3-amino group of the isoxazole and an aldehyde, which then undergoes cyclization with the third component. This approach allows for the rapid generation of diverse molecular libraries by simply varying the aldehyde and other starting materials. The use of green chemistry principles, such as employing deep eutectic solvents, has made these MCRs environmentally benign methods for synthesizing novel functionalized isoxazoles. nih.govd-nb.info

| Reactant A | Reactant B | Reactant C | Product Type | Reference |

| 3-Amino-5-methylisoxazole (B124983) | Aromatic Aldehydes | α-Ketoglutaric Acid | Isoxazolylpyrrolones | researchgate.net |

| Hydroxylamine (B1172632) | Various Aldehydes | Malononitrile | 5-Amino-isoxazole-4-carbonitriles | nih.govd-nb.info |

Precursor for Advanced Heterocyclic Scaffolds

One of the most powerful applications of 5-(tert-pentyl)isoxazol-3-amine is its use as a precursor for creating more complex, often fused, heterocyclic systems. The inherent reactivity of the 3-amino group allows it to participate in condensation and cyclization reactions with bifunctional reagents, effectively using the isoxazole as a template to build new rings.

A prominent example is the synthesis of isoxazolo[3,2-b]pyrimidinones. Studies with 5-methylisoxazol-3-amine show that it reacts with activated enol ethers like diethyl ethoxymethylenemalonate. The reaction proceeds via an initial nucleophilic attack by the amino group, followed by an intramolecular cyclization where the newly formed enamine attacks one of the ester groups, forming a six-membered pyrimidinone ring fused to the original isoxazole. This strategy transforms a simple isoxazole into a more complex bicyclic system, which is a common core in many biologically active compounds.

Similarly, reacting 3-amino-5-methylisoxazole with o-phthalicaldehyde leads to the formation of complex isoindole derivatives, demonstrating the amine's ability to participate in double condensation reactions to construct polycyclic systems. mdpi.com

| Reagent | Resulting Scaffold | Description | Reference |

| Diethyl Ethoxymethylenemalonate | Isoxazolo[3,2-b]pyrimidinone | The amino group condenses with the enol ether, followed by intramolecular cyclization to form a fused pyrimidinone ring. | |

| o-Phthalicaldehyde | Isoindolylideneamine | Two equivalents of the aminoisoxazole react with the dialdehyde (B1249045) to form a complex isoindole structure. | mdpi.com |

| Ethyl Thiocarbamoylcyanoacetates | 5-Aminoisoxazole | The reaction with hydroxylamine (a related precursor) provides a direct method for synthesizing substituted 5-aminoisoxazoles. | researchgate.net |

Advanced Analytical Characterization in Academic Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for elucidating the precise molecular architecture of organic compounds. These techniques provide detailed information about the electronic, vibrational, and nuclear environments within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D experiments, e.g., COSY, HMQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For 5-(tert-pentyl)isoxazol-3-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are utilized for complete structural assignment. researchgate.netresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The tert-pentyl group would exhibit signals for the methyl and ethyl protons, while the isoxazole (B147169) ring would have a characteristic proton signal. The amine protons would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms. rsc.org Key signals would include those for the carbons of the isoxazole ring, the quaternary carbon of the tert-pentyl group, and the various other aliphatic carbons.

2D NMR Experiments:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to establish the connectivity of adjacent protons, particularly within the tert-pentyl group. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. researchgate.net

| Proton (¹H) Signal | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Amine (NH₂) | Broad singlet | 2H | Amine Protons | |

| Isoxazole CH | Singlet | 1H | Isoxazole Ring Proton | |

| Ethyl CH₂ | Quartet | 2H | Tert-pentyl Group | |

| Ethyl CH₃ | Triplet | 3H | Tert-pentyl Group | |

| Methyl (x2) | Singlet | 6H | Tert-pentyl Group |

| Carbon (¹³C) Signal | Expected Chemical Shift (ppm) | Assignment |

| C=N (Isoxazole) | ~160-170 | Isoxazole Ring Carbon |

| C-O (Isoxazole) | ~150-160 | Isoxazole Ring Carbon |

| C-H (Isoxazole) | ~90-100 | Isoxazole Ring Carbon |

| Quaternary C (tert-pentyl) | ~30-40 | Tert-pentyl Group |

| CH₂ (tert-pentyl) | ~25-35 | Tert-pentyl Group |

| CH₃ (tert-pentyl) | ~8-15 | Tert-pentyl Group |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the exact molecular formula of a compound by providing a highly accurate mass-to-charge ratio. scispace.comresearchgate.netnih.gov For this compound, HRMS would confirm the elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the assignments made from NMR data.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netresearchgate.netresearchgate.net

IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. Key expected absorptions include:

N-H stretching vibrations for the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region. spectroscopyonline.com

C-H stretching vibrations from the tert-pentyl group below 3000 cm⁻¹.

C=N and C=C stretching vibrations from the isoxazole ring in the 1500-1650 cm⁻¹ region. acs.org

N-O stretching of the isoxazole ring. acs.org

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for non-polar bonds that may be weak in the IR spectrum. The symmetric vibrations of the isoxazole ring and the carbon skeleton of the tert-pentyl group would be expected to show distinct Raman signals. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

When a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive structural information. nih.govnih.govresearchgate.netnih.gov This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. For this compound, an X-ray crystal structure would unambiguously confirm the connectivity of the atoms and the conformation of the tert-pentyl group relative to the isoxazole ring. It would also reveal details about hydrogen bonding involving the amine group and other potential intermolecular forces that govern the solid-state packing.

Chromatographic and Separation Methodologies for Research Purity Assessment

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for isolating it from reaction mixtures. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for purity determination. A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and acetonitrile (B52724) or methanol, would be suitable for analyzing this compound. The retention time of the main peak would be characteristic of the compound, and the integration of this peak relative to any impurity peaks would provide a quantitative measure of its purity.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Pathways

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. For 5-(tert-pentyl)isoxazol-3-amine, which possesses a chiral center if the tert-pentyl group is asymmetrical, or can be functionalized to create one, the development of stereoselective synthetic pathways is a critical area of future research.

Current methods for synthesizing isoxazole (B147169) derivatives often result in racemic mixtures. chemimpex.comsigmaaldrich.com Future research should focus on developing asymmetric catalytic systems to control the stereochemistry during the formation of the isoxazole ring or in subsequent modifications. Organocatalysis, employing chiral catalysts like squaramides or phosphoric acids, has shown promise in the asymmetric synthesis of related isoxazole structures and could be adapted for this compound. chemimpex.comorientjchem.org Another avenue for exploration is the use of chiral auxiliaries, which can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a reaction and then subsequently removed.

The successful development of such stereoselective routes would not only provide access to enantiopure this compound but also open doors to investigating its stereospecific interactions in biological systems and its use as a chiral building block in the synthesis of more complex molecules.

Exploration of Under-researched Chemical Transformations

The isoxazole ring is a versatile heterocyclic system capable of undergoing a variety of chemical transformations. rsc.orgnih.gov While reactions like N-acylation and diazotization of the amino group are known, a vast landscape of under-researched transformations for this compound remains to be explored.

Future investigations could delve into the following areas:

Ring-Opening Reactions: The inherent strain in the isoxazole ring, due to the N-O bond, makes it susceptible to cleavage under various conditions. nih.gov Research into the reductive or oxidative ring-opening of this compound could yield novel and synthetically useful acyclic compounds, such as β-amino ketones or β-hydroxy nitriles.

Cross-Coupling Reactions: The isoxazole ring can be functionalized through modern cross-coupling methodologies. Developing conditions for Suzuki, Heck, or Sonogashira couplings at various positions of the isoxazole ring of this compound would significantly expand its synthetic utility, allowing for the introduction of a wide range of substituents.

Cycloaddition Reactions: The isoxazole ring itself can participate as a diene or dienophile in cycloaddition reactions, leading to the formation of complex polycyclic systems. mdpi.com Exploring the reactivity of this compound in [4+2] or [3+2] cycloadditions could provide access to novel molecular scaffolds.

A systematic study of these and other chemical transformations will be crucial in unlocking the full synthetic potential of this compound.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and greater scalability. The integration of the synthesis of this compound and its derivatives into flow chemistry setups is a promising avenue for future research.

Flow reactors can enable the use of hazardous reagents or reaction conditions with greater safety by minimizing the volume of reactive material at any given time. Furthermore, the precise control over parameters such as temperature, pressure, and residence time can lead to higher yields and selectivities. Automated synthesis platforms, which combine flow chemistry with robotic handling and real-time analysis, could be employed for the rapid optimization of reaction conditions and the generation of libraries of this compound derivatives for screening purposes. nih.gov This approach would accelerate the discovery of new applications for this compound and its analogues.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry and molecular modeling are indispensable tools in modern chemical research. For this compound, these methods can provide valuable insights into its properties and reactivity, guiding experimental efforts.

Future computational studies could focus on:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of this compound derivatives with their biological activity or material properties. nih.govyoutube.com This would enable the rational design of new compounds with enhanced performance.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum mechanical methods can be used to investigate the mechanisms of known and novel reactions of this compound, providing a deeper understanding of its reactivity and helping to optimize reaction conditions.

Prediction of Physicochemical Properties: Computational methods can be used to predict key properties such as solubility, stability, and spectral characteristics, aiding in the design of experiments and the interpretation of results.

The synergy between computational modeling and experimental work will be crucial for the efficient and targeted development of new applications for this compound.

Role in Supramolecular Chemistry and Advanced Materials Science

The unique structural and electronic properties of the isoxazole ring make it an attractive building block for the construction of supramolecular assemblies and advanced materials. The tert-pentyl group in this compound can influence its self-assembly behavior and the properties of the resulting materials.

Future research in this area could explore:

Self-Assembling Systems: Investigating the ability of this compound and its derivatives to form ordered structures in solution or on surfaces through non-covalent interactions such as hydrogen bonding and π-π stacking.

Polymer Synthesis: The amino group of this compound provides a handle for its incorporation into polymer chains, leading to the creation of novel polymers with tailored thermal, mechanical, or optical properties.

Liquid Crystals: The rigid isoxazole core and the flexible tert-pentyl group suggest that derivatives of this compound could exhibit liquid crystalline behavior, with potential applications in display technologies and sensors.

Organic Electronics: The electron-rich nature of the isoxazole ring suggests that its derivatives could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.

The exploration of this compound in the context of supramolecular chemistry and materials science holds the promise of discovering new materials with novel functionalities.

Q & A

Basic: What are the optimal synthetic routes for 5-(tert-pentyl)isoxazol-3-amine?

Methodological Answer:

The compound can be synthesized via carbamate formation using phenyl chloroformate and sodium bicarbonate in a mixed solvent system of dichloromethane (DCM) and tetrahydrofuran (THF). For example, reacting 5-(tert-butyl)isoxazol-3-amine (0.5 g, 3.57 mmol) with phenyl chloroformate (3.92 mmol) and NaHCO₃ (10.70 mmol) in DCM/THF (8:2 mL) at room temperature for 4 hours yields the carbamate derivative. After workup (washing with water/brine and solvent evaporation), the product is purified via cyclohexane stirring . Alternative routes may involve coupling reactions, such as forming acetamide derivatives via amidation with activated carboxylic acids (e.g., thieno[3,2-d]pyrimidin-4-yl phenylacetic acid) under standard peptide coupling conditions .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Key characterization methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and tert-pentyl group integration (e.g., δ ~1.19 ppm for tert-butyl protons in DMSO-d₆) .

- LC-MS : To verify molecular weight (e.g., [M+H]+ at m/z 406.3 for acetamide derivatives) and purity .

- HPLC : For purity assessment (e.g., tR = 7.53 min with 100% purity) .

- Elemental Analysis : To validate empirical formulas (e.g., C9H7FN2O for fluorinated analogs) .

Basic: How should solubility and stability be managed during experimental workflows?

Methodological Answer:

- Solubility : The compound is typically soluble in polar aprotic solvents (e.g., THF, DCM) but may exhibit limited aqueous solubility. Co-solvents like DMSO or ethanol can enhance solubility for biological assays.

- Stability : Store under inert atmospheres (argon/nitrogen) at room temperature, protected from light and moisture, as tert-alkyl groups may undergo oxidation or hydrolysis . Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 1 week) is recommended.

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

- Substituent Variation : Modify the tert-pentyl group to assess steric/electronic effects on bioactivity (e.g., replace with trifluoromethyl or cyclopropyl groups) .

- Biological Assays : Test derivatives against target proteins (e.g., TRK kinases) using kinase inhibition assays .

- Computational Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with active sites, correlating with experimental IC50 values .

Advanced: What computational methods predict the electronic properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies and electrostatic potential maps using software like Gaussian. For example, the Colle-Salvetti correlation-energy formula can model electron density and local kinetic energy to predict reactivity .

- Molecular Dynamics (MD) : Simulate solvation effects in biological membranes (e.g., GROMACS) to assess permeability .

Advanced: How to resolve contradictions in reported solubility or reactivity data?

Methodological Answer:

- Variable Analysis : Compare experimental conditions (e.g., solvent polarity, temperature, counterion effects). For instance, discrepancies in aqueous solubility may arise from salt forms (e.g., hydrochloride vs. free base) .

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., oxidation of tert-pentyl to ketone) that alter reactivity .

- Reproducibility Checks : Validate methods across labs using standardized protocols (e.g., OECD guidelines).

Advanced: What in vitro models are suitable for evaluating its bioactivity?

Methodological Answer:

- Cancer Cell Lines : Test apoptosis induction in HeLa or MCF-7 cells via flow cytometry (Annexin V/PI staining) .

- Enzyme Inhibition : Assess IC50 against TRK isoforms using fluorescence-based kinase activity assays .

- Metabolic Stability : Use liver microsomes (human/rat) to predict pharmacokinetics, monitoring parent compound depletion via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.